molecular formula C10H12O3 B1605793 3-Phenoxybutanoic acid CAS No. 64508-87-8

3-Phenoxybutanoic acid

Cat. No. B1605793
CAS RN: 64508-87-8
M. Wt: 180.2 g/mol
InChI Key: FBJWHMYVHYDATM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A paper titled “Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives” discusses the synthesis of 3-Phenoxybenzoic acid derivatives . The paper mentions that several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were synthesized and found to exhibit peroxisome proliferator-activated receptor γ agonist activity .


Molecular Structure Analysis

The molecular structure of 3-Phenoxybutanoic acid consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChIKeys of the compound are FBJWHMYVHYDATM-UHFFFAOYSA-N .

Scientific Research Applications

Sensing Applications

Boronic acids, which include 3-Phenoxybutanoic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label specific biological molecules for detection and analysis .

Protein Manipulation and Modification

Boronic acids, including 3-Phenoxybutanoic acid, have been used for the manipulation and modification of proteins . This involves changing the structure or function of proteins to study their roles in biological processes .

Separation Technologies

Boronic acids have been used in separation technologies . This involves the use of boronic acids to separate specific molecules from a mixture .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . This involves the use of boronic acids in the design and synthesis of drugs .

Antihypertensive Activity

A series of phenoxybutanoic acid derivatives have been synthesized and tested for their antagonistic activity on the contraction of the rat thoracic aortic ring induced by endothelin-1 . One of the derivatives, 6e, was found to be a selective ET A antagonist with a nanomolar IC 50 . Moreover, 6e was effective in relieving hypoxia-induced pulmonary arterial hypertension and right ventricular weight ratio . Therefore, 6e may have potential for further development as a therapeutic agent for the treatment of cardiovascular diseases .

Mechanism of Action

Target of Action

3-Phenoxybutanoic acid is a derivative of butyric acid and has been found to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound interacts with its targets, primarily PPARγ, and activates them . This activation can lead to a series of changes in the cell, including the regulation of gene expression, modulation of cellular proliferation and differentiation, and control of energy homeostasis .

Biochemical Pathways

It has been found to be capable of activating glucokinase , an enzyme that facilitates the first step in the glycolysis pathway. It also exhibits the ability to inhibit protein glycation , a process that can lead to the formation of advanced glycation end products (AGEs) that are implicated in various pathological conditions, including diabetes and aging .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure, the presence of functional groups, and the individual’s metabolic enzymes .

Result of Action

The activation of PPARγ and glucokinase by 3-Phenoxybutanoic acid can lead to various molecular and cellular effects. For instance, the activation of PPARγ can regulate the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . On the other hand, the activation of glucokinase can enhance glucose utilization and insulin sensitivity . The inhibition of protein glycation can prevent the formation of AGEs, thereby potentially mitigating the pathological conditions associated with their accumulation .

Action Environment

The action, efficacy, and stability of 3-Phenoxybutanoic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the individual’s physiological conditions . .

properties

IUPAC Name

3-phenoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJWHMYVHYDATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30983074
Record name 3-Phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxybutanoic acid

CAS RN

64508-87-8
Record name Butanoic acid, 3-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064508878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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